molecular formula C9H11NO2S B2992553 trans-2-Phenylcyclopropane-1-sulfonamide CAS No. 1204294-41-6

trans-2-Phenylcyclopropane-1-sulfonamide

Cat. No.: B2992553
CAS No.: 1204294-41-6
M. Wt: 197.25
InChI Key: XNACGRLKLDYUKR-DTWKUNHWSA-N
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Description

trans-2-Phenylcyclopropane-1-sulfonamide: is an organosulfur compound characterized by a cyclopropane ring substituted with a phenyl group and a sulfonamide group

Mechanism of Action

Target of Action

Trans-2-Phenylcyclopropane-1-sulfonamide, also known as (1R,2S)-2-phenylcyclopropane-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH in the body, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, an essential component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a deficiency in folic acid, which is essential for DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Result of Action

The inhibition of the folate synthesis pathway by sulfonamides results in a deficiency in folic acid, an essential component for bacterial growth . This leads to the inhibition of DNA synthesis and cell division, thereby inhibiting bacterial growth .

Biochemical Analysis

Biochemical Properties

Trans-2-Phenylcyclopropane-1-sulfonamide could potentially interact with various enzymes, proteins, and other biomolecules. The sulfonamide group is known to interact with carbonic anhydrases and other enzymes, potentially inhibiting their activity. The cyclopropane ring could engage in hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The cellular effects of this compound would depend on its interactions with cellular components. It could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For example, if it inhibits an enzyme involved in a signaling pathway, it could alter the pathway’s activity .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its specific interactions with biomolecules. If it binds to an enzyme’s active site, it could inhibit the enzyme’s activity. If it binds to a receptor, it could activate or inhibit the receptor’s signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time due to factors such as degradation, metabolism, or changes in cell state. Long-term studies would be needed to observe these effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound would likely vary with dosage. Lower doses might have subtle effects, while higher doses could cause more pronounced changes or even toxicity .

Metabolic Pathways

This compound could be involved in various metabolic pathways, depending on its interactions with enzymes and other molecules. It could potentially be metabolized by the liver into different compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as its size, charge, and hydrophobicity, as well as the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound would be determined by its properties and interactions with cellular components. For example, if it is hydrophobic, it might localize to membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropane-1-sulfonamide typically involves the cyclopropanation of styrene derivatives followed by sulfonamide formation. One common method includes the reaction of phenylcyclopropane with sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Phenylcyclopropane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: trans-2-Phenylcyclopropane-1-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

    trans-2-Phenylcyclopropane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.

    trans-2-Phenylcyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.

Uniqueness: trans-2-Phenylcyclopropane-1-sulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNACGRLKLDYUKR-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204294-41-6
Record name rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide
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